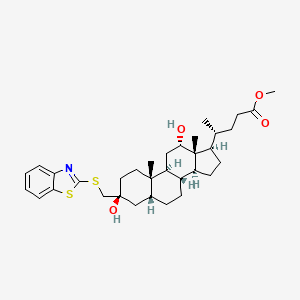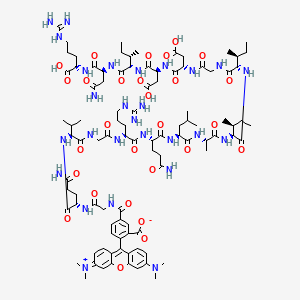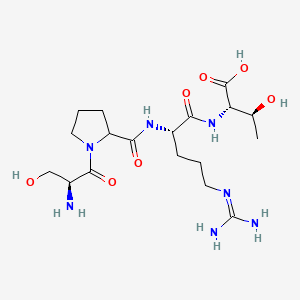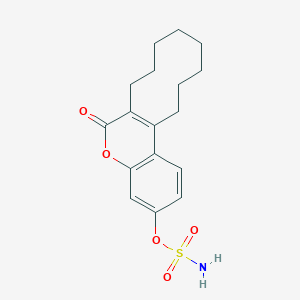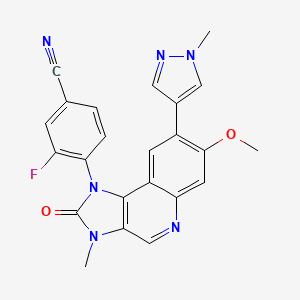
DNA-PK-IN-11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DNA-PK-IN-11 is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). DNA-PK is a key enzyme involved in the repair of DNA double-strand breaks through the non-homologous end joining (NHEJ) pathway. Inhibition of DNA-PK has significant implications in cancer therapy, as it can enhance the efficacy of DNA-damaging treatments such as radiation and chemotherapy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DNA-PK-IN-11 involves multiple steps, including the preparation of key intermediates and their subsequent coupling. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, cyclization, and functional group transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This includes optimizing reaction conditions, using cost-effective reagents, and implementing purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
DNA-PK-IN-11 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as amines or halides.
Applications De Recherche Scientifique
DNA-PK-IN-11 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of DNA-PK in DNA repair mechanisms.
Biology: Investigates the cellular response to DNA damage and the role of DNA-PK in maintaining genomic stability.
Medicine: Explores its potential as a therapeutic agent in cancer treatment, particularly in combination with DNA-damaging agents.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting DNA repair pathways.
Mécanisme D'action
DNA-PK-IN-11 exerts its effects by selectively inhibiting the catalytic activity of DNA-PK. This inhibition prevents the phosphorylation of key proteins involved in the NHEJ pathway, thereby impairing the repair of DNA double-strand breaks. The molecular targets of this compound include the DNA-PK catalytic subunit and the Ku heterodimer, which are essential components of the DNA-PK complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
AZD7648: Another selective DNA-PK inhibitor with similar therapeutic potential in cancer treatment.
Vanillin: A naturally occurring compound that also inhibits DNA-PK activity, though with different chemical properties and potency.
Uniqueness
DNA-PK-IN-11 is unique in its high selectivity and potency as a DNA-PK inhibitor. Its chemical structure allows for effective inhibition of DNA-PK activity, making it a valuable tool in both research and therapeutic applications. Compared to other inhibitors, this compound offers a distinct advantage in terms of its specificity and efficacy in targeting DNA repair pathways.
References
- DNA-PK as a DNA sensor for IRF-3-dependent innate immunity
- DNA-PK participates in pre-rRNA biogenesis independent of DNA double-strand break repair
- Human DNA-dependent protein kinase activation mechanism
- DNA-PK as an Emerging Therapeutic Target in Cancer
- Simultaneous inhibition of DNA-PK and PolΘ improves integration efficiency and precision of genome editing
Propriétés
Formule moléculaire |
C23H17FN6O2 |
|---|---|
Poids moléculaire |
428.4 g/mol |
Nom IUPAC |
3-fluoro-4-[7-methoxy-3-methyl-8-(1-methylpyrazol-4-yl)-2-oxoimidazo[4,5-c]quinolin-1-yl]benzonitrile |
InChI |
InChI=1S/C23H17FN6O2/c1-28-12-14(10-27-28)15-7-16-18(8-21(15)32-3)26-11-20-22(16)30(23(31)29(20)2)19-5-4-13(9-25)6-17(19)24/h4-8,10-12H,1-3H3 |
Clé InChI |
OOCGUVCGJIUQKC-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)C2=C(C=C3C(=C2)C4=C(C=N3)N(C(=O)N4C5=C(C=C(C=C5)C#N)F)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-amino-4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]quinazolin-6-yl]-1,3-dimethylpyridin-2-one](/img/structure/B12381862.png)
![[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 5-[(4R)-2-phenyl-1,3-dithian-4-yl]pentanoate](/img/structure/B12381864.png)

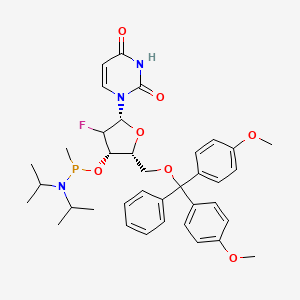
methyl phosphate](/img/structure/B12381873.png)

![methyl 2-{4-[4-(7-carbamoyl-1H-benzimidazol-2-yl)benzene-1-carbonyl]piperazin-1-yl}pyrimidine-5-carboxylate](/img/structure/B12381885.png)
![(4R)-4-[(3R,5S,7S,10S,13R)-7-[(3S,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12381891.png)
